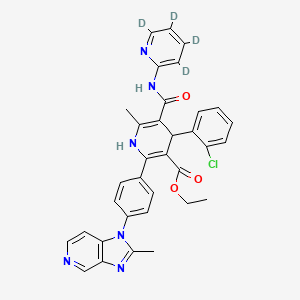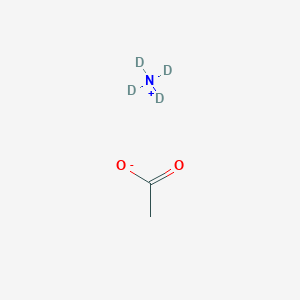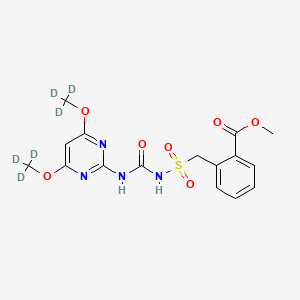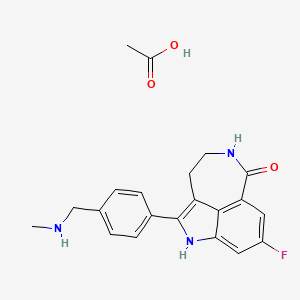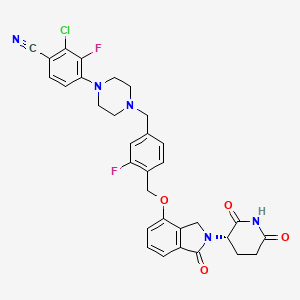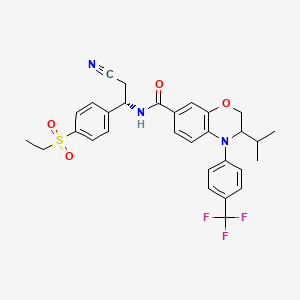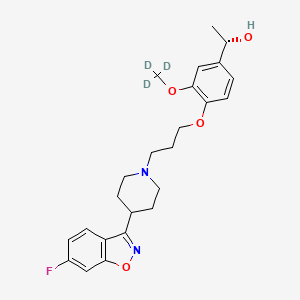
Dual PARP EGFR ligand for PROTAC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound known as “Dual PARP EGFR ligand for PROTAC” represents a significant advancement in the field of targeted protein degradation. This compound is designed to simultaneously target and degrade two critical proteins: the epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP). By combining the principles of proteolysis targeting chimera (PROTAC) technology with dual targeting capabilities, this compound offers a novel approach to cancer treatment, potentially overcoming the limitations of single-target therapies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dual PARP EGFR ligand for PROTAC involves the use of existing inhibitors for EGFR (such as gefitinib) and PARP (such as olaparib). These inhibitors are linked via a bifunctional linker to an E3 ubiquitin ligase ligand (such as CRBN or VHL). The synthetic route typically involves the following steps:
Preparation of the bifunctional linker: This involves the synthesis of a linker that can connect the two inhibitors to the E3 ligase ligand.
Coupling of inhibitors to the linker: The EGFR and PARP inhibitors are chemically linked to the bifunctional linker under specific reaction conditions.
Attachment of the E3 ligase ligand: The final step involves attaching the E3 ligase ligand to the linker-inhibitor complex
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would need to ensure high purity and yield, with stringent quality control measures to verify the integrity of the final product .
化学反应分析
Types of Reactions: The Dual PARP EGFR ligand for PROTAC undergoes several types of chemical reactions during its synthesis and application:
Substitution Reactions: These occur during the coupling of inhibitors to the linker and the attachment of the E3 ligase ligand.
Oxidation and Reduction Reactions: These may be involved in the preparation of the bifunctional linker and the modification of inhibitors.
Common Reagents and Conditions:
Reagents: Common reagents include solvents like dimethyl sulfoxide (DMSO), coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), and catalysts like palladium on carbon (Pd/C).
Major Products: The major product of these reactions is the this compound, which is a complex molecule capable of targeting and degrading both EGFR and PARP proteins .
科学研究应用
作用机制
The mechanism of action of the Dual PARP EGFR ligand for PROTAC involves the following steps:
Binding to Targets: The compound binds simultaneously to EGFR and PARP proteins in cancer cells.
Recruitment of E3 Ligase: The attached E3 ligase ligand recruits the E3 ubiquitin ligase to the target proteins.
Ubiquitination: The E3 ligase facilitates the ubiquitination of EGFR and PARP, marking them for degradation.
Proteasomal Degradation: The ubiquitinated proteins are recognized and degraded by the proteasome, leading to the depletion of EGFR and PARP in the cell
相似化合物的比较
Single-target PROTACs: These compounds target only one protein for degradation, such as ARV-110 (targeting androgen receptor) and ARV-471 (targeting estrogen receptor).
Dual-targeted Small Molecules: These include bispecific antibodies and other small molecules designed to inhibit two targets simultaneously
Uniqueness: The Dual PARP EGFR ligand for PROTAC is unique in its ability to simultaneously degrade two distinct proteins involved in cancer progression. This dual-targeting capability offers several advantages:
Enhanced Efficacy: By targeting two proteins, the compound can more effectively disrupt cancer cell survival pathways.
Reduced Resistance: The simultaneous degradation of two targets reduces the likelihood of cancer cells developing resistance.
Lower Doses: The dual-targeting approach allows for lower doses of each inhibitor, potentially reducing side effects
属性
分子式 |
C53H56ClF2N9O8 |
|---|---|
分子量 |
1020.5 g/mol |
IUPAC 名称 |
6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxo-3-prop-2-ynoxypropan-2-yl]hexanamide |
InChI |
InChI=1S/C53H56ClF2N9O8/c1-3-25-72-32-45(61-48(66)14-6-5-11-26-73-47-30-39-43(31-46(47)71-2)58-33-59-50(39)60-35-17-19-42(56)40(54)29-35)52(69)57-20-10-4-7-15-49(67)64-21-23-65(24-22-64)53(70)38-27-34(16-18-41(38)55)28-44-36-12-8-9-13-37(36)51(68)63-62-44/h1,8-9,12-13,16-19,27,29-31,33,45H,4-7,10-11,14-15,20-26,28,32H2,2H3,(H,57,69)(H,61,66)(H,63,68)(H,58,59,60) |
InChI 键 |
BNDSNLWRYZUWNY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




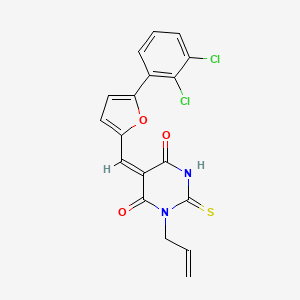
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)
